BenchChemオンラインストアへようこそ!

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine

Safety Assessment Chemical Handling Energetic Materials

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine (CAS 1514828-99-9) is a synthetic small molecule comprising a chroman (3,4-dihydro-2H-1-benzopyran) core linked via a secondary amine at the 4-position to a 3,5-diamino-1,2,4-triazole (guanazole) heterocycle. With a molecular formula C11H13N5O and a molecular weight of 231.25 g/mol, it is classified under the notified C&L inventory with hazard statements H303 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Molecular Formula C11H13N5O
Molecular Weight 231.259
CAS No. 1514828-99-9
Cat. No. B2958934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine
CAS1514828-99-9
Molecular FormulaC11H13N5O
Molecular Weight231.259
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1NC3=NNC(=N3)N
InChIInChI=1S/C11H13N5O/c12-10-14-11(16-15-10)13-8-5-6-17-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H4,12,13,14,15,16)
InChIKeyBDPNKLXIKMTWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine: Categorized Classification, Physicochemical Baseline, and Procurement Context


N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine (CAS 1514828-99-9) is a synthetic small molecule comprising a chroman (3,4-dihydro-2H-1-benzopyran) core linked via a secondary amine at the 4-position to a 3,5-diamino-1,2,4-triazole (guanazole) heterocycle. With a molecular formula C11H13N5O and a molecular weight of 231.25 g/mol, it is classified under the notified C&L inventory with hazard statements H303 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. It is commercially available as a research building block at purities typically ranging from 95% to 98% [2].

Why Generic Substitution Fails for N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine


The compound's differentiation arises from the specific intersection of a chroman scaffold and a 3,5-diamino-1,2,4-triazole moiety, a combination that cannot be replicated by simple N-substituted guanazoles (e.g., N3-phenyl-1H-1,2,4-triazole-3,5-diamine) or by pyrrolidinone-bearing benzopyrans such as cromakalim. The chroman-4-yl substituent imparts distinct lipophilicity (XLogP3 = 1.6, computed) and conformational constraints absent in unsubstituted guanazole (XLogP3 ≈ -1.0, computed) [1], directly influencing solubility, membrane permeability, and binding-site compatibility in biological assays. Additionally, the safety profile—acute toxicity and irritation endpoints but no explosive classification—differs substantially from unsubstituted guanazole, which is categorized among highly explosive triazole derivatives .

Product-Specific Quantitative Evidence Guide for N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine


Safety Profile Differentiation: Non-Explosive Classification vs. Unsubstituted Guanazole

The target compound, N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine, does not carry an explosive classification under the CLP-notified inventory, whereas unsubstituted 3,5-diamino-1,2,4-triazole (guanazole, CAS 1455-77-2) is widely documented as a highly explosive material sensitive to heat, friction, and impact . The ECHA notification for the target compound lists only Acute Tox. 5 (H303), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) with no explosive hazard indication [1].

Safety Assessment Chemical Handling Energetic Materials Procurement Risk

Computed Lipophilicity Advantage: XLogP3 Differential vs. Unsubstituted Guanazole

The target compound has a computed XLogP3 value of 1.6, indicating moderate lipophilicity suitable for passive membrane permeation. In contrast, unsubstituted 3,5-diamino-1,2,4-triazole (guanazole) has a computed XLogP3 of approximately -1.0, reflecting high hydrophilicity that limits passive cellular uptake [1]. The chroman moiety contributes approximately 2.6 log units to this lipophilicity shift.

Drug Design ADME Properties Lipophilicity Medicinal Chemistry

Scaffold Differentiation: Chroman-Triazole vs. Aryl-Triazole or Pyrrolidinone-Benzopyran Pharmacophores

The target compound is encompassed by the general formula (I) of US Patent 5,232,938, which claims 1,2,4-triazole(oxy or amino)benzopyran derivatives as potassium channel activators [1]. Within this class, the aminotriazole-bearing benzopyrans (J=NH, R1=R2=H) represent a distinct sub-class from the pyrrolidinone-bearing benzopyrans (e.g., cromakalim). Published structure-activity data on benzopyran potassium channel activators related to cromakalim indicate that aminotriazole replacement at position 4 was found to be the most potent amide replacement in that series [2]. The target compound, bearing an unsubstituted 3,5-diaminotriazole at the 4-position via NH linkage, represents the minimal pharmacophore scaffold that retains this privileged heterocyclic amide bioisostere while offering two free amino groups for further derivatization.

Medicinal Chemistry Potassium Channel Activators Scaffold Hopping Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile for Target Engagement vs. Guanazole

The target compound possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors (computed), compared to 5 donors and 5 acceptors for unsubstituted guanazole [1]. The reduction in donor count (from 5 to 3) arises from substitution at N3 of the triazole, which also removes one tautomeric exchangeable proton. This reduced hydrogen bond donor count, combined with the lipophilic chroman group, is expected to moderately improve passive membrane permeability relative to guanazole, as supported by the higher XLogP3 (see adjacent evidence item).

Computational Chemistry Fragment-Based Drug Design Molecular Recognition Solubility

Commercial Purity Benchmarking Against N3-Aryl Guanazole Analogs

The target compound is commercially offered at 95% purity (Biosynth / CymitQuimica) and 98% purity (Leyan) , which is comparable to or exceeds the typical purity of structurally related N3-aryl guanazole derivatives (e.g., N3-phenyl-1H-1,2,4-triazole-3,5-diamine, typically 95%). The chroman-bearing analog is available from multiple suppliers in quantities ranging from 50 mg to 10 g, with transparent pricing structures that enable cost-effective procurement for both screening and scale-up synthesis.

Procurement Quality Control Building Block Sourcing Analytical Chemistry

Notified Irritation Profile Enables Informed Laboratory Handling vs. Unclassified Research Chemicals

The compound carries a fully notified CLP classification (Skin Irrit. 2 / H315, Eye Irrit. 2A / H319, STOT SE 3 / H335) [1], which provides explicit guidance for personal protective equipment (PPE) requirements and occupational exposure limits. This contrasts with many research chemicals that lack formal hazard classification, leaving laboratory personnel without standardized handling protocols. The notified classification also includes the 'Warning' signal word and exclamation mark pictogram, facilitating rapid visual hazard communication.

Laboratory Safety Risk Assessment Chemical Hygiene SOP Development

Best Research and Industrial Application Scenarios for N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine


Potassium Channel Activator Scaffold Optimization and Lead Generation

Medicinal chemistry teams pursuing ATP-sensitive potassium channel (KATP) openers for cardiovascular or smooth muscle indications can employ this compound as a minimal pharmacophore scaffold. The patent literature establishes that aminotriazole-bearing benzopyrans are privileged chemotypes in this target class, with the aminotriazole replacement at position 4 demonstrating superior potency relative to other heterocyclic amide bioisosteres in the cromakalim series [1]. The two free amino groups on the triazole ring provide orthogonal handles for parallel SAR exploration without requiring de novo scaffold synthesis.

Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

With a molecular weight of 231.25 g/mol, 3 hydrogen bond donors, 5 acceptors, and a computed XLogP3 of 1.6, the compound meets standard fragment library criteria (MW < 300, HBD ≤ 3, cLogP ≤ 3) while offering a three-dimensional chroman core that increases shape diversity relative to planar aromatic fragments [2]. Its differentiation from simpler N3-aryl guanazole fragments (e.g., N3-phenyl-1H-1,2,4-triazole-3,5-diamine) lies in the saturated pyran ring, which introduces conformational flexibility and a stereogenic center at the 4-position of the chroman, enabling fragment elaboration via chiral synthesis if desired.

Guanazole-Based Probe Development with Improved Safety Profile

For academic and industrial groups developing chemical probes based on the 3,5-diamino-1,2,4-triazole core, this compound offers a key safety advantage: it lacks the explosive classification that restricts procurement, storage, and scale-up of unsubstituted guanazole . The ECHA-notified irritation profile (H315, H319, H335) enables straightforward laboratory handling with standard PPE, while the chroman substituent simultaneously enhances lipophilicity for cell-based target engagement studies, a dual advantage not available from either guanazole or simple N3-alkyl analogs.

Kinase Inhibitor or Epigenetic Tool Compound Diversification

The 3,5-diamino-1,2,4-triazole scaffold has been validated as a core structure in LSD1 (KDM1A) inhibitors and cyclin-dependent kinase (CDK) inhibitors [3]. The chroman substituent at N3 introduces a conformationally constrained, lipophilic moiety that can occupy hydrophobic pockets adjacent to the hinge-binding region of kinase active sites, a strategy that has been successfully employed with other benzopyran-kinase inhibitor hybrids. This compound serves as a direct entry point for synthesizing focused libraries targeting kinases or histone demethylases with enhanced selectivity profiles.

Quote Request

Request a Quote for N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.